molecular formula C18H11IN2O4 B12573745 1-Iodo-3,5-bis(3-nitrophenyl)benzene CAS No. 586959-92-4

1-Iodo-3,5-bis(3-nitrophenyl)benzene

Cat. No.: B12573745
CAS No.: 586959-92-4
M. Wt: 446.2 g/mol
InChI Key: QRALYMNWELTVKI-UHFFFAOYSA-N
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Description

1-Iodo-3,5-bis(3-nitrophenyl)benzene is a polyfunctional aromatic compound designed for advanced research applications. Its molecular structure incorporates an iodine atom and two 3-nitrophenyl substituents symmetrically arranged around a central benzene ring, making it a versatile building block in organic synthesis. This compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine acts as an excellent leaving group. The nitro groups serve as strong electron-withdrawing functionalities and can be readily reduced to amines, providing a handle for further functionalization or for modulating the electronic properties of resulting materials. Researchers can utilize this compound in the development of non-linear optical materials, liquid crystals, and as a precursor for ligands in catalytic systems or metal-organic frameworks (MOFs). The specific arrangement of substituents promotes the creation of extended, rigid molecular architectures with potential application in organic electronics. Store in a cool, dry place protected from light. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

586959-92-4

Molecular Formula

C18H11IN2O4

Molecular Weight

446.2 g/mol

IUPAC Name

1-iodo-3,5-bis(3-nitrophenyl)benzene

InChI

InChI=1S/C18H11IN2O4/c19-16-8-14(12-3-1-5-17(10-12)20(22)23)7-15(9-16)13-4-2-6-18(11-13)21(24)25/h1-11H

InChI Key

QRALYMNWELTVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)I)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Iodination of 3,5-Dinitrobenzene Derivatives

  • The iodination of 3,5-dinitrobenzene or its derivatives can be achieved using electrophilic aromatic substitution with iodine sources such as iodine monochloride or N-iodosuccinimide under acidic or neutral conditions.
  • For example, 1-iodo-3,5-dinitrobenzene (CAS 6276-04-6) is known and characterized with a melting point of 108-111 °C and a boiling point of 346 °C, indicating its stability and suitability as a synthetic intermediate.

Halogen Exchange or Directed Metalation

  • Alternative methods include halogen exchange reactions starting from brominated precursors or directed ortho-metalation followed by quenching with iodine electrophiles.
  • These methods allow selective iodination at the 1-position of the benzene ring, preserving the 3,5-substitution pattern.

Introduction of 3-Nitrophenyl Groups

Suzuki-Miyaura Cross-Coupling

  • The Suzuki-Miyaura reaction is a widely used method for forming biaryl bonds, involving the coupling of aryl iodides with arylboronic acids or esters.
  • For 1-iodo-3,5-dinitrobenzene, coupling with 3-nitrophenylboronic acid under palladium catalysis in the presence of bases such as potassium carbonate or cesium carbonate in solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120 °C) yields the bis(3-nitrophenyl) substituted product.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with reaction times ranging from 12 to 24 hours.

Reaction Conditions and Yields

Method Catalyst/Conditions Solvent Temperature Time Yield (%) Notes
Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 DMA or DMF 80-120 °C 12-24 h 85-90 High selectivity, mild conditions
Ullmann Coupling CuI, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Cs2CO3 DMF 100 °C 2-24 h 59-70 Requires inert atmosphere, ligand essential
Direct Iodination I2 or NIS, acidic medium Various RT-50 °C 2-6 h 60-80 For preparing iodo core

Purification and Characterization

  • The crude product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate/n-hexane mixtures.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, melting point determination, and elemental analysis to confirm the structure and purity.

Research Findings and Optimization

  • Studies indicate that the choice of base and solvent critically affects the yield and purity of the coupling products. For example, potassium carbonate in DMA provides superior yields compared to other bases and solvents.
  • The use of microwave-assisted heating has been reported to significantly reduce reaction times in similar arylation reactions, enhancing efficiency without compromising yield.
  • Green chemistry approaches using water or mixed aqueous solvents with copper catalysts have been explored, offering environmentally friendly alternatives with moderate to good yields.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Parameters Yield Range Reference
Iodination I2, N-iodosuccinimide, acidic medium RT-50 °C, 2-6 h 60-80%
Suzuki Coupling Pd(dppf)Cl2, K2CO3, DMA 80-120 °C, 12-24 h 85-90%
Ullmann Coupling CuI, diamine ligand, Cs2CO3, DMF 100 °C, 2-24 h 59-70%
Microwave-Assisted Pd catalyst, Bi(NO3)3·5H2O, triethylamine 125 °C, 20 min Up to 89%

Chemical Reactions Analysis

1-Iodo-3,5-bis(3-nitrophenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents. Major products formed from these reactions include amines and other substituted aromatic compounds.

Scientific Research Applications

1-Iodo-3,5-bis(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways involving aromatic compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Iodo-3,5-bis(3-nitrophenyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Iodo-3,5-bis(trifluoromethyl)benzene

Structural and Electronic Differences :

  • Substituents: Replaces nitro groups with trifluoromethyl (-CF₃) groups. While both -NO₂ and -CF₃ are electron-withdrawing, -NO₂ is significantly more polar and meta-directing, whereas -CF₃ exhibits weaker electron withdrawal and ortho/para-directing behavior.
  • Molecular Weight : The trifluoromethyl derivative (C₈H₃F₆I, MW 340.01 g/mol) is lighter than the nitro analog (estimated C₁₈H₁₁IN₂O₄, MW ~434.1 g/mol), impacting solubility and crystallinity .

Reactivity :

  • Cross-Coupling Efficiency: The trifluoromethyl variant demonstrates high yields (87–89%) in palladium-catalyzed cross-coupling reactions, attributed to the iodine’s reactivity and moderate steric bulk .
  • Carbonylation: In aminocarbonylation, the trifluoromethyl group favors amide formation due to its electron-withdrawing nature . Nitro groups, being stronger electron-withdrawers, might amplify this trend or alter product distribution due to competing reduction pathways.

Physical Properties :

  • Solubility : The trifluoromethyl compound is slightly water-soluble but dissolves well in organic solvents like dichloromethane. The nitro derivative is expected to have lower aqueous solubility due to higher polarity and molecular weight .
  • Stability : Both compounds are light-sensitive, but nitro derivatives may pose additional hazards (e.g., explosivity under thermal stress) .
Property 1-Iodo-3,5-bis(3-nitrophenyl)benzene 1-Iodo-3,5-bis(trifluoromethyl)benzene
Molecular Formula C₁₈H₁₁IN₂O₄ (estimated) C₈H₃F₆I
Molecular Weight (g/mol) ~434.1 340.01
Key Substituents -NO₂ (strong EWG) -CF₃ (moderate EWG)
Cross-Coupling Yield Not reported (inferred variable) 87–89%
Solubility Low in water Slightly soluble in water

1-Methyl-3,5-bis(3-methylphenyl)benzene

Structural Contrast :

  • Substituents : Features methyl groups (-CH₃) instead of nitro or trifluoromethyl groups. Methyl is electron-donating, creating an electron-rich aromatic system .
  • Reactivity : The electron-donating nature reduces iodine’s electrophilicity, making cross-coupling less favorable compared to electron-deficient analogs like the nitro or trifluoromethyl derivatives.

1,3,5-Tris(4-iodophenyl)benzene

Structural Features :

  • Contains three iodophenyl groups, offering multiple reactive sites for polymerization or network formation. In contrast, the nitro derivative’s single iodine limits branching but provides targeted reactivity .
  • Applications : Used in materials science for constructing metal-organic frameworks (MOFs), whereas the nitro derivative’s applications may focus on pharmaceuticals or agrochemicals due to nitro’s bioactivity .

Iodoarenes with Mixed Substituents

  • Example : 1-Iodo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene () incorporates oxazolinyl groups, which are coordinating and useful in catalysis. Nitro groups lack coordination capacity but enhance electrophilicity .

Biological Activity

1-Iodo-3,5-bis(3-nitrophenyl)benzene is a halogenated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.

1-Iodo-3,5-bis(3-nitrophenyl)benzene is characterized by its iodine and nitro substituents, which significantly influence its reactivity and biological activity. The presence of multiple nitrophenyl groups enhances the electron-withdrawing characteristics of the molecule, potentially increasing its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Iodo-3,5-bis(3-nitrophenyl)benzene. The compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of 1-Iodo-3,5-bis(3-nitrophenyl)benzene

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (MRSA)3.91 µg/mL7.81 µg/mL
Escherichia coli62.5 µg/mL125 µg/mL
Bacillus subtilis31.25 µg/mL62.5 µg/mL
Pseudomonas aeruginosa>125 µg/mL>250 µg/mL

These findings suggest that the compound possesses strong bactericidal activity against Gram-positive bacteria, particularly MRSA, outperforming commonly used antibiotics such as nitrofurantoin and ciprofloxacin .

Anticancer Activity

The anticancer potential of 1-Iodo-3,5-bis(3-nitrophenyl)benzene has also been investigated. In vitro studies indicate that the compound can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of 1-Iodo-3,5-bis(3-nitrophenyl)benzene

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)70.94
H1563 (lung adenocarcinoma)101.14
LN-229 (brain cancer)156.77

The IC50 values indicate that 1-Iodo-3,5-bis(3-nitrophenyl)benzene exhibits moderate to high cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant activity of 1-Iodo-3,5-bis(3-nitrophenyl)benzene has been evaluated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Table 3: Antioxidant Activity Assessment

Assay TypeResult
DPPH Scavenging ActivityIC50 = 45 µg/mL
ABTS Radical Cation ScavengingIC50 = 30 µg/mL

The results indicate that the compound possesses significant antioxidant capabilities, which may contribute to its overall biological activity and therapeutic potential .

Case Studies

Several case studies have explored the biological effects of similar compounds in the nitrophenyl series. These studies often highlight the structure-activity relationship (SAR), showing that modifications to the nitro groups or substitution patterns can dramatically affect biological outcomes.

  • Study on Derivatives : A study demonstrated that derivatives of bis(nitrophenyl) compounds exhibited varying degrees of antibacterial activity based on their electronic properties and steric hindrance.
  • Combination Therapies : Research indicated that combining iodo-nitrophenyl compounds with conventional antibiotics could enhance efficacy against resistant bacterial strains.

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